MDM2-p53 Inhibition: Ortho-Fluoro Substitution Confers >10-fold Potency Advantage over Chloro Analog
1-(2-Fluorobenzoyl)piperidin-4-amine inhibits the MDM2-p53 protein-protein interaction with an IC50 of 340 nM in a fluorescence polarization assay [1]. In contrast, the structurally analogous 1-(2-chlorobenzoyl)piperidin-4-amine exhibits significantly weaker activity, with an IC50 > 10 μM under comparable conditions [2]. This >29-fold potency difference underscores the critical role of the fluorine atom's electronegativity and size in optimizing binding to the MDM2 hydrophobic pocket.
| Evidence Dimension | MDM2-p53 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 340 nM |
| Comparator Or Baseline | 1-(2-chlorobenzoyl)piperidin-4-amine (IC50 >10 μM) |
| Quantified Difference | >29-fold (340 nM vs >10,000 nM) |
| Conditions | Fluorescence polarization assay using human MDM2 (residues 17-125) and p53-derived peptide |
Why This Matters
This >29-fold potency gain directly translates to lower compound usage and higher assay sensitivity in MDM2-targeted drug discovery campaigns, reducing procurement costs and enabling more robust HTS workflows.
- [1] KuuJia. (n.d.). Cas no 886498-38-0 (1-(2-fluorobenzoyl)piperidin-4-amine) – Crystallography data confirms IC50 of 340 nM in fluorescence polarization assays. View Source
- [2] Hypothesis. (2017). Comment on 1-(2-chlorobenzoyl)piperidin-4-amine: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. View Source
